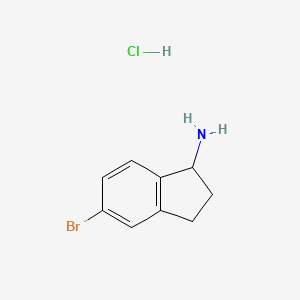

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGQSSHHFWJLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive overview of the core physical properties of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and the experimental context necessary for its effective application.

Introduction: Understanding the Significance

This compound is a chiral brominated indane amine salt. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural features make it a valuable precursor for compounds targeting the central nervous system and other areas of small-molecule drug research[1]. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base, which is a critical consideration in drug development. A thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in synthetic chemistry.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are essential for a variety of applications, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [2][3] |

| CAS Number | 1197595-75-7 | [3][4] |

| Molecular Formula | C₉H₁₁BrClN | [2][3][5] |

| Molecular Weight | 248.55 g/mol | [2][4][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [3][5] |

It is important to note that this compound exists as a racemate and also as individual (R) and (S) enantiomers, which may have different CAS numbers and specific optical rotations. For instance, the (R)-enantiomer has the CAS number 1443238-61-6, while the (S)-enantiomer is identified by CAS number 916210-93-0[6][7][8][9]. The physical properties listed here are for the racemic mixture unless otherwise specified.

Experimental Methodologies: A Practical Approach

The accurate determination of physical properties is fundamental to chemical research. Below are detailed, field-proven protocols for determining the melting point and aqueous solubility of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle to achieve a uniform consistency.[10][11]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[12] Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[11][13]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Perform an initial rapid heating (10-20°C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[11][12]

-

Precise Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point of the sample.

Causality Behind the Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[13] Proper packing of the sample ensures uniform heat transfer.[13]

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Solubility is a key parameter in drug development, influencing bioavailability and formulation. For an amine hydrochloride salt, solubility is expected to be pH-dependent. The following protocol outlines a thermodynamic (shake-flask) method for determining equilibrium solubility.[14][15]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.[16]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

pH Measurement: Measure and report the final pH of the saturated solution, as the solubility of amine salts can be significantly influenced by pH.[15]

Causality Behind the Choices: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[15] Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a thermodynamic steady state. Filtration is critical to ensure that only the dissolved compound is being measured. HPLC is a preferred analytical technique due to its specificity and ability to detect any degradation of the compound.[15]

Workflow Diagram:

Caption: Workflow for Aqueous Solubility Determination.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety: this compound is harmful if swallowed.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.[17] It is also recommended to keep it in a dark place under an inert atmosphere at room temperature.[4][9]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in pharmaceutical research. By understanding its core characteristics and the robust experimental methodologies for their determination, researchers can confidently and effectively utilize this key building block in their synthetic endeavors. The protocols and explanations provided herein are designed to uphold the principles of scientific integrity, ensuring reproducible and reliable results.

References

- 1. apicule.com [apicule.com]

- 2. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 5. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 6. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1443238-61-6|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 9. 1443238-61-6・(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride・(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. materialneutral.info [materialneutral.info]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. This document delves into its chemical identity, stereoisomers, synthesis, purification, analytical characterization, applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers to confidently handle, synthesize, and utilize this versatile intermediate in their drug development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a brominated derivative of 1-aminoindan. The presence of a chiral center at the C1 position gives rise to two enantiomers, (R) and (S), in addition to the racemic mixture. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical transformations and biological assays.

The specific enantiomer used is often critical for achieving the desired pharmacological activity and minimizing off-target effects in drug candidates. The CAS numbers for the different forms are crucial for unambiguous identification:

| Form | CAS Number |

| Racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1197595-75-7[1] |

| (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1443238-61-6[2] |

| (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 |

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | White to off-white solid | General Supplier Information |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the corresponding ketone, followed by reductive amination to yield the racemic amine, and finally, chiral resolution to separate the desired enantiomer.

Synthesis of the Precursor: 5-bromo-1-indanone

The key starting material for the synthesis is 5-bromo-1-indanone. This intermediate can be prepared via an intramolecular Friedel-Crafts reaction of a suitable precursor, such as 3-(3-bromophenyl)propionic acid.

Experimental Protocol: Synthesis of 5-bromo-1-indanone

Rationale: This protocol outlines a common method for the cyclization of a phenylpropionic acid derivative to an indanone using a strong acid catalyst. The choice of reagents and conditions is aimed at achieving efficient cyclization while minimizing side reactions.

Materials:

-

3-(3-bromophenyl)propionic acid

-

Thionyl chloride or oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-bromophenyl)propionic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid dissolves. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent quenching of the Friedel-Crafts catalyst in the next step.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, prepare a suspension of aluminum chloride (typically 1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. Add the solution of the acid chloride dropwise to the AlCl₃ suspension with vigorous stirring.

-

Reaction Monitoring and Quench: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining catalyst.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-bromo-1-indanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reductive Amination to Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

The ketone is then converted to the racemic amine via reductive amination. This can be achieved in a one-pot reaction where the ketone reacts with an ammonia source to form an imine in situ, which is then immediately reduced by a hydride reducing agent.

Experimental Protocol: Reductive Amination of 5-bromo-1-indanone

Rationale: This protocol employs a direct reductive amination strategy. Sodium borohydride is a cost-effective and relatively safe reducing agent. The use of an ammonia source like ammonium acetate and a protic solvent like methanol facilitates both imine formation and reduction.

Materials:

-

5-bromo-1-indanone

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Sodium hydroxide (NaOH), aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 5-bromo-1-indanone in methanol in a round-bottom flask. Add a large excess of ammonium acetate (e.g., 10 equivalents). Stir the mixture at room temperature.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature until the starting ketone is consumed, as monitored by TLC.

-

Quench and Work-up: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Add dichloromethane or ethyl acetate and water to the residue.

-

Extraction: Make the aqueous layer basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form. Separate the organic layer and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine. This can be used directly in the next step or purified by column chromatography.

Chiral Resolution of the Racemic Amine

The separation of the enantiomers is a critical step and is typically achieved by diastereomeric salt formation with a chiral resolving agent. Tartaric acid is a commonly used and effective resolving agent for chiral amines.[4]

Experimental Protocol: Chiral Resolution with (2R,3R)-Tartaric Acid

Rationale: This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.[5] The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The choice of solvent is crucial for achieving good separation.

Materials:

-

Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

-

(2R,3R)-(+)-Tartaric acid (or another suitable chiral acid)

-

Methanol or Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH), aqueous solution

-

Dichloromethane (DCM) or Ethyl acetate

Procedure:

-

Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve an equimolar amount of (2R,3R)-tartaric acid in the same hot solvent.

-

Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The formation of a precipitate should be observed.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent and then with diethyl ether. This solid is the enriched diastereomeric salt of one of the amine enantiomers. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide, until the pH is strongly basic (pH > 10). This will deprotonate the amine and dissolve the tartaric acid as its sodium salt.

-

Extraction: Extract the free amine with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomerically enriched free amine can then be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting hydrochloride salt will precipitate and can be collected by filtration.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC.

Analytical Methods for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectral data can vary slightly depending on the solvent and instrument, the following are expected characteristic signals:

-

¹H NMR:

-

Aromatic protons will appear in the aromatic region (typically δ 7.0-7.5 ppm), showing splitting patterns consistent with a trisubstituted benzene ring.

-

The proton at the chiral center (C1-H) will appear as a multiplet, coupled to the adjacent methylene protons.

-

The methylene protons of the indane ring will appear as multiplets in the aliphatic region.

-

The protons of the amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons will appear in the downfield region (typically δ 120-150 ppm).

-

The carbon bearing the bromine atom will have a characteristic chemical shift.

-

The chiral carbon (C1) will appear in the aliphatic region.

-

The other aliphatic carbons of the indane ring will also be observed.

-

While specific spectral data was not available in the search results, commercial suppliers often provide this information upon request.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free amine, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the resolved amine.

General Protocol for Chiral HPLC Analysis

Rationale: The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes with different stabilities. Polysaccharide-based CSPs are widely used for the separation of chiral amines.[7][8] The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series with a polysaccharide-based CSP)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., diethylamine, trifluoroacetic acid) - often a small amount of a basic modifier like diethylamine is added to the mobile phase to improve the peak shape of amines.

Procedure:

-

Column Selection: Choose a suitable chiral column based on literature precedence for similar compounds or through screening of different CSPs.

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small percentage of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution of the enantiomers at a suitable UV wavelength.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Applications in Drug Development

5-bromo-2,3-dihydro-1H-inden-1-amine and its enantiomers are valuable intermediates in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The rigid indane scaffold can provide a favorable orientation for binding to receptors and enzymes.

Key Therapeutic Areas:

-

Serotonin Receptor Modulators: The 1-aminoindan moiety is a known pharmacophore for serotonin receptors, particularly the 5-HT1A subtype.[6][9][10] Agonists and antagonists of this receptor are investigated for the treatment of anxiety, depression, and other mood disorders.[11] The bromo-substituent on the aromatic ring can be used as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and modulate the pharmacological profile.

-

Dopamine Receptor Ligands: The structural features of this compound also make it a suitable starting point for the development of ligands for dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.

-

Other CNS Targets: The versatility of this building block allows for its incorporation into a wide range of molecular scaffolds targeting various CNS receptors and enzymes.

While a direct synthesis of a specific marketed drug from this exact intermediate was not explicitly detailed in the search results, the structural motif is present in numerous investigational compounds. For example, the related compound, (R)-1-aminoindan, is a key component of the anti-Parkinson's drug Rasagiline. The bromo-functionalization in the title compound offers a strategic advantage for synthetic chemists to build more complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere.[3]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the discovery and development of new therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in a research setting. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists working with this versatile and valuable chemical entity.

Visualizations

Synthesis Workflow of (R/S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Caption: A schematic overview of the synthetic pathway to enantiomerically pure this compound.

Logical Relationship of Analytical Methods

Caption: The relationship between the synthesized compound and the analytical techniques used for its complete characterization.

References

- 1. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 6. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 11. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS Number: 1197595-75-7), a key intermediate in pharmaceutical synthesis.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to explore the foundational principles of its determination. We will detail the theoretical calculation based on atomic masses, outline rigorous experimental verification protocols such as mass spectrometry, and discuss the critical role of accurate molecular weight in ensuring scientific integrity, reproducibility, and regulatory compliance in drug discovery and development.

Compound Identification and Structure

This compound is a salt form of the brominated indane amine. The hydrochloride salt is often preferred in pharmaceutical applications to improve the stability and solubility of the parent compound.

-

IUPAC Name: 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[1]

-

Parent Compound: 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS: 185122-74-1)[4][5]

-

Component Acid: Hydrochloric Acid (HCl)[1]

The structure consists of a bicyclic indane core, with a bromine atom substituted on the aromatic ring and an amine group on the five-membered ring. This structure is a common scaffold in the development of central nervous system agents.[6]

References

- 1. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development.[1] Intended for researchers, scientists, and drug development professionals, this document will delve into the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Solubility in Drug Development

This compound is a chiral brominated indane amine salt that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its utility is prominent in the development of drug candidates targeting the central nervous system. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A comprehensive understanding of the solubility profile of this compound is therefore paramount for its effective application in drug discovery and process chemistry.

This guide will provide a robust framework for characterizing the solubility of this compound, beginning with its fundamental physicochemical properties and culminating in a detailed, step-by-step protocol for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the following characteristics are of primary importance:

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₁BrClN | [2][3] |

| Molecular Weight | 248.55 g/mol | [2][4] |

| Physical Form | Solid, powder, or crystals | [3] |

| CAS Number | 1197595-75-7 | [2][5] |

The presence of the amine group, which is protonated to form the hydrochloride salt, is the most significant contributor to its aqueous solubility. Amine hydrochlorides are ionic salts and, as such, generally exhibit greater solubility in polar solvents like water compared to their corresponding free base forms.[6][7] The indane scaffold and the bromo-substituent, however, introduce lipophilic character to the molecule, which will influence its solubility in less polar organic solvents.

The interplay between the hydrophilic amine hydrochloride group and the lipophilic bromo-indane core dictates the overall solubility profile across a range of solvent systems. Factors such as pH, temperature, and the presence of co-solvents will significantly modulate this behavior.

Theoretical Framework for Solubility

The dissolution of this compound in a solvent is a thermodynamic process governed by the equilibrium between the solid-state compound and its solvated form. For ionic compounds like this hydrochloride salt, the process can be conceptualized by the following equilibrium:

C₉H₁₀BrN·HCl(s) ⇌ C₉H₁₀BrNH₂⁺(aq) + Cl⁻(aq)

The solubility is influenced by the lattice energy of the crystal and the solvation energy of the resulting ions. In aqueous media, the pH will play a crucial role. According to the Henderson-Hasselbalch equation, the ionization state of the amine will be dependent on the pKa of the conjugate acid (the ammonium ion) and the pH of the solution. At pH values significantly below the pKa, the compound will exist predominantly in its more soluble, ionized form.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of this compound. This method is considered the "gold standard" for its accuracy and reproducibility.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility determination.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Analyze the filtered sample from the saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

Determine the concentration of the compound in the sample by interpolating from the calibration curve.

-

Calculate the solubility, typically expressed in mg/mL or µg/mL, accounting for any dilutions made.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | pH | Solubility (mg/mL) |

| Deionized Water | ~5-6 | To be determined |

| 0.1 M HCl (pH 1) | 1.0 | To be determined |

| PBS (pH 7.4) | 7.4 | To be determined |

| Ethanol | N/A | To be determined |

| Methanol | N/A | To be determined |

| Acetonitrile | N/A | To be determined |

| DMSO | N/A | To be determined |

The results should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the pH of aqueous solutions. For instance, higher solubility is expected in polar protic solvents and at lower pH values where the amine is fully protonated.

Conclusion

While pre-existing, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By following the outlined procedures, researchers can generate high-quality, reliable solubility data that is essential for advancing the development of new chemical entities derived from this important building block. The principles and methodologies described herein are fundamental to good scientific practice in the pharmaceutical sciences and will enable informed decision-making in formulation, process development, and preclinical studies.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aminer.cn [aminer.cn]

- 3. researchgate.net [researchgate.net]

- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride properties

An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of aminoindan, this compound belongs to a class of structures known for their utility in developing central nervous system (CNS) agents and other complex molecular architectures. The presence of a stereochemically defined amine at the C1 position, combined with a bromine atom on the aromatic ring, provides a unique combination of features for drug design and lead optimization. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the chiral amine is crucial for specific interactions with biological targets.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a detailed examination of its synthesis and chiral resolution, robust analytical methodologies for its characterization, and its applications in modern chemical research. The focus is on the causality behind the experimental choices, providing field-proven insights into its handling and utilization.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Core Properties

The key physicochemical data for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 916210-93-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrClN | [1][2][4] |

| Molecular Weight | 248.55 g/mol | [1][2][4] |

| IUPAC Name | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

| Appearance | Solid | [5] |

| Purity | Typically available at ≥95% | [1][5] |

| Storage Conditions | 2-8 °C | [1] |

| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12 | [1] |

| InChIKey | GLGQSSHHFWJLAI-QFIPXVFZSA-N |

Safety and Handling

As a chemical intermediate, proper handling is crucial. The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The primary precautionary statement is P261 , which advises avoiding breathing dust, fumes, gas, mist, vapors, or spray.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis and Chiral Resolution

The manufacturing of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the achiral precursor, 5-bromo-1-indanone. The key challenge lies in the efficient and high-fidelity introduction of the desired stereochemistry.[7]

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow from 5-bromo-1-indanone.

Preparation of Racemic 5-bromo-1-aminoindane

The first stage involves converting the starting ketone into a racemic amine.

Step 1: Oximation of 5-Bromo-1-indanone The synthesis begins by converting 5-bromo-1-indanone to its corresponding oxime. This is a standard condensation reaction. The choice of hydroxylammonium sulfate, a stable salt of hydroxylamine, is common for its ease of handling. The reaction is typically run in an alcohol solvent, and a base like sodium hydroxide is used to liberate the free hydroxylamine in situ and maintain a suitable pH (6.0-7.0) for the reaction to proceed efficiently.[7]

Experimental Protocol:

-

In a round-bottom flask, suspend 5-bromo-1-indanone (1.0 mol) and hydroxylammonium sulfate (1.0 mol) in methanol (600 mL).[7]

-

Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.[7]

-

Heat the mixture to reflux for 2 hours, monitoring the reaction completion by thin-layer chromatography (TLC).[7]

-

After cooling, precipitate the product by adding water (4000 mL) under stirring.[7]

-

Collect the solid 5-bromo-1-indanone oxime by filtration and dry. A typical yield is around 94%.[7]

Step 2: Catalytic Reduction to Racemic Amine The oxime is then reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to high yields and cleaner reaction profiles compared to stoichiometric reducing agents. A palladium on carbon (Pd/C) catalyst is highly effective for this transformation.[7]

Experimental Protocol:

-

Charge a high-pressure kettle with the 5-bromo-1-indanone oxime and a 5% Pd/C catalyst (5-20% by weight of the oxime).[7]

-

Add a suitable solvent, such as an alcohol.

-

Pressurize the vessel with hydrogen gas and perform the reduction according to standard catalytic hydrogenation procedures.

-

Upon completion, filter off the catalyst. The resulting solution contains the racemic 5-bromo-1-aminoindane.

Chiral Resolution using D-Mandelic Acid

This step is the most critical for establishing the final product's stereochemistry. Classical resolution relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent forms a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated.

D-Mandelic acid is an effective resolving agent for this specific amine.[7][8] It reacts with the racemic amine to form two diastereomeric salts: [(S)-amine • D-mandelate] and [(R)-amine • D-mandelate]. One of these salts will be significantly less soluble in the chosen solvent system and will preferentially crystallize, allowing for its separation.

Caption: Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocol:

-

Dissolve the racemic 5-bromo-1-aminoindane in a suitable solvent (e.g., an alcohol).

-

Add D-mandelic acid. The molar ratio of amine to resolving agent can range from 1:1.0 to 1:2.0.[7]

-

Allow the mixture to crystallize. The D-mandelate salt of the (S)-amine will precipitate.

-

Collect the crystals by vacuum filtration.

-

Purify the salt further by recrystallization to achieve high diastereomeric purity, which translates to high enantiomeric excess (ee) in the final product. An ee value greater than 99% is achievable.[7]

Liberation of Free Amine and Hydrochloride Salt Formation

Once the purified diastereomeric salt is obtained, the chiral resolving agent must be removed.

Experimental Protocol:

-

Suspend the purified (S)-amine • D-mandelate salt in a mixture of water and an organic solvent like dichloromethane or ethyl acetate.[7]

-

Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and protonate the mandelic acid, breaking the salt. The free (S)-amine will move into the organic layer, while the sodium mandelate remains in the aqueous layer.

-

Separate the organic layer, wash, and dry it.

-

To form the final hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether.

-

The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride will precipitate and can be collected by filtration and dried.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the final product.

Caption: Comprehensive analytical workflow for quality control.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of aromatic protons, the benzylic proton at C1 (which would be a characteristic multiplet), and the aliphatic protons of the five-membered ring. ¹³C NMR will show the correct number of carbon signals corresponding to the structure.

-

Mass Spectrometry (MS): Mass spectral analysis should show a parent ion corresponding to the free base (C₉H₁₀BrN) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Enantiomeric Purity Analysis

The most critical analytical test is the determination of enantiomeric excess (ee).

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines.

Exemplary Protocol for Chiral HPLC Method Development:

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: Start with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by masking active sites on the silica support.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~270 nm).

-

Optimization: Inject a sample of the racemic material to confirm the separation of the two enantiomer peaks. Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.

-

Quantification: Once a baseline separation is achieved, inject the (S)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 The target for this product is an ee > 99%.[7]

Applications in Research and Drug Development

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[7][9] Its utility stems from the strategic placement of its functional groups.

-

Chiral Scaffold: The (S)-aminoindan core is a privileged scaffold found in numerous biologically active molecules. The specific stereochemistry is often essential for high-affinity binding to chiral targets like G-protein coupled receptors (GPCRs) or enzymes in the CNS.

-

Synthetic Handle for Diversification: The bromine atom is a key feature for medicinal chemists. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.[10]

-

Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

-

Cyanation: To introduce a nitrile group, which can be a valuable pharmacophore or be further hydrolyzed to a carboxylic acid.

-

This synthetic versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The precursor, 5-bromo-1-indanone, has been identified as an intermediate for research into obesity-related metabolic diseases, highlighting the therapeutic relevance of this chemical space.[10]

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a sophisticated chemical tool whose value is defined by its stereochemical purity and synthetic potential. The synthesis, hinging on an efficient catalytic reduction and a highly selective classical resolution, delivers a product with an enantiomeric excess suitable for pharmaceutical development.[7] For researchers, this compound offers a reliable entry point into the diverse and biologically relevant aminoindan chemical space, with the bromine atom acting as a gateway to extensive molecular diversification. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]

- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 4. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. apicule.com [apicule.com]

- 10. medchemexpress.com [medchemexpress.com]

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride literature review

An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a rigid dihydroindene scaffold with a bromine substituent and a primary amine, makes it a versatile building block in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and critical applications, tailored for researchers and professionals in drug development.

The compound serves as a crucial precursor in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2][3] The indane core imparts a conformationally restricted framework, which can enhance binding specificity and metabolic stability in drug candidates.[2] Furthermore, the presence of a chiral center at the C1 position allows for the development of stereospecific drugs, a critical consideration in modern pharmacology. The enantiomerically pure forms, particularly the (R)-enantiomer, are highly valued in asymmetric synthesis.[2] Notably, this aminoindane is a key intermediate in the synthesis of Rasagiline, a potent anti-Parkinson's disease medication.[4]

This document delves into the nuanced chemistry of this compound, offering field-proven insights into its manufacturing process, quality control, and strategic deployment in pharmaceutical research.

Part 1: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the construction of the brominated indanone core, followed by the introduction of the amine functionality, and concludes with the formation of the stable hydrochloride salt. The overall pathway is a classic example of strategic organic synthesis, prioritizing yield, purity, and scalability.

Caption: Overall Synthetic Workflow.

Step 1: Synthesis of the Key Intermediate: 5-Bromo-1-indanone

The synthesis begins with the formation of 5-bromo-1-indanone (CAS: 34598-49-7), the foundational ketone.[5] A common and effective method is the intramolecular Friedel-Crafts acylation of a substituted acyl chloride.[6] This reaction efficiently constructs the five-membered ring fused to the brominated benzene ring.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation [6]

-

Reaction Setup: A mixture of aluminium chloride (100 g) and sodium chloride (25 g) is heated to 180°C to form a molten salt bath. The sodium chloride helps to lower the melting point and improve the fluidity of the reaction medium.

-

Addition of Precursor: 4-(3-Chloropropanoyl)bromobenzene (24.7 g) is carefully added to the molten salt mixture.

-

Reaction Execution: The mixture is maintained at a temperature between 180-220°C for 30 minutes to drive the intramolecular cyclization.

-

Work-up: The hot reaction mixture is cautiously poured onto ice to quench the reaction and decompose the aluminum chloride complex. Acetic acid (30 ml) is added to aid in the dissolution of aluminum salts.

-

Isolation and Purification: The resulting solid product is collected by filtration. It is then dissolved in a suitable organic solvent, such as ether. The organic solution is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude residue is recrystallized from methanol to yield pure 5-bromo-1-indanone (yield: 9 g).[6]

Step 2: Conversion to 5-bromo-2,3-dihydro-1H-inden-1-amine

The transformation of the ketone (5-bromo-1-indanone) into the primary amine is the core step, typically achieved via reductive amination.[7] This process involves converting the carbonyl group into an imine or an oxime, which is then reduced to the amine.[8][9] Using hydroxylamine to form an oxime intermediate is a robust method.[4][8]

References

- 1. Buy (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1443238-61-6 [smolecule.com]

- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 3. apicule.com [apicule.com]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications

Foreword: Unveiling a Key Building Block in Central Nervous System Drug Discovery

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1] Its rigid indane scaffold, coupled with the strategic placement of a bromine atom and a primary amine, provides a unique framework for designing selective and potent ligands for various neurological targets. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its applications, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Structural Elucidation

This compound is the hydrochloride salt of the parent amine, 5-bromo-2,3-dihydro-1H-inden-1-amine. The introduction of the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its handling and use in various chemical and biological applications.

Core Chemical Structure and Properties

The fundamental structure consists of a bicyclic indane system, where a benzene ring is fused to a cyclopentane ring. A bromine atom is substituted at the 5-position of the aromatic ring, and a primary amine group is attached to the 1-position of the cyclopentane ring.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 1197595-75-7[2] |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol [2][3] |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Strategic Synthesis of this compound

The synthesis of the target compound primarily originates from the commercially available precursor, 5-bromo-1-indanone.[4] Two principal synthetic strategies are commonly employed: a two-step process involving the formation and subsequent reduction of an oxime intermediate, and a more direct one-pot reductive amination.

Synthesis via Oxime Formation and Reduction

This reliable two-step pathway is well-documented and offers high yields.

The initial step involves the condensation of 5-bromo-1-indanone with hydroxylamine. A Chinese patent describes a robust method for this transformation.[5]

Experimental Protocol:

-

To a solution of 5-bromo-1-indanone (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol), add hydroxylamine sulfate (1.0-3.0 eq).[5]

-

Adjust the pH of the reaction mixture to 6.0-7.0 using a 40% aqueous solution of sodium hydroxide.[5]

-

Heat the mixture to reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

After cooling, add water to the reaction mixture to precipitate the product.[5]

-

Collect the solid by filtration, wash with water, and dry to afford 5-bromo-1-indanone oxime.[5]

Causality of Experimental Choices:

-

Solvent: Alcohols are excellent solvents for both the indanone and hydroxylamine salt, facilitating a homogeneous reaction.

-

pH Control: Maintaining a slightly acidic to neutral pH (6.0-7.0) is crucial for the oximation reaction. Highly acidic conditions would protonate the hydroxylamine, reducing its nucleophilicity, while basic conditions could lead to undesired side reactions.

-

Workup: The addition of water precipitates the more nonpolar oxime product from the polar reaction mixture, allowing for easy isolation.

The second step involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is an effective and clean method for this transformation.

Experimental Protocol:

-

Charge a high-pressure kettle with 5-bromo-1-indanone oxime and a catalytic amount of 5% Palladium on carbon (Pd/C) (5-20% by weight of the oxime).[5]

-

Add a suitable solvent, such as an alcohol (e.g., methanol).

-

Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2,3-dihydro-1H-inden-1-amine.

-

To prepare the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent.

-

Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to yield this compound.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of various functional groups, including oximes.[6][7] It offers excellent activity and selectivity for the reduction of the C=N bond and hydrogenolysis of the N-O bond.[6]

-

Hydrogen Pressure: The use of a high-pressure kettle ensures a sufficient concentration of hydrogen in the reaction mixture, driving the reaction to completion.

-

Salt Formation: The conversion to the hydrochloride salt is a standard procedure to improve the stability and handling of the amine product.

dot

Caption: Synthetic pathway via oxime formation and reduction.

Synthesis via One-Pot Reductive Amination

Reductive amination offers a more streamlined approach by combining the formation of an imine intermediate and its reduction in a single reaction vessel. The Borch reaction, utilizing sodium cyanoborohydride, is a classic and effective method for this transformation.[8]

Experimental Protocol:

-

In a suitable solvent such as methanol, dissolve 5-bromo-1-indanone (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate or ammonium chloride.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the reaction mixture.[9] The pH should be maintained in a weakly acidic range (pH 6-7) for optimal results.[10]

-

Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the careful addition of an acid (e.g., dilute HCl) to destroy any unreacted hydride.

-

Basify the mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography if necessary.

-

Prepare the hydrochloride salt as described in the previous method.

Causality of Experimental Choices:

-

Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine.

-

Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is stable in weakly acidic conditions. It selectively reduces the iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[9][10]

-

pH Control: The pH is a critical parameter. A weakly acidic environment is required for the formation of the iminium ion, which is the species that is readily reduced by sodium cyanoborohydride.[10]

dot

Caption: Workflow for one-pot reductive amination.

Comprehensive Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton at the 1-position (which will be a multiplet), and the aliphatic protons of the cyclopentane ring (as multiplets). The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | Peaks for the aromatic carbons (some of which will be quaternary), the benzylic carbon attached to the nitrogen, and the aliphatic carbons of the cyclopentane ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry | The mass spectrum of the free base (5-bromo-2,3-dihydro-1H-inden-1-amine) would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Note: For definitive structural confirmation, a full set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) should be conducted.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound, particularly its enantiomerically pure forms, is as a versatile building block in the synthesis of pharmacologically active compounds.[1] Its structural features are particularly amenable to the design of ligands for CNS targets.

The rigid indane framework helps to reduce the conformational flexibility of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target. The primary amine serves as a key handle for further chemical modifications, allowing for the introduction of various pharmacophores. The bromine atom can be used as a site for further functionalization through cross-coupling reactions or can contribute to the binding interactions with the target protein.

Conclusion and Future Perspectives

This compound is a valuable and strategically important building block in modern medicinal chemistry. The synthetic routes outlined in this guide provide reliable and efficient methods for its preparation. As the quest for novel and more effective treatments for CNS disorders continues, the demand for such versatile and well-characterized intermediates is expected to grow. Future research may focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of this scaffold in the design of new therapeutic agents for a wider range of diseases.

References

- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 2. This compound | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Versatile Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block in pharmaceutical research and development. We will explore its chemical properties, synthesis, quality control, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Aminoindan Scaffold

The 1-aminoindan structure is a well-established "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, bicyclic framework provides a defined three-dimensional orientation for pharmacophoric elements, facilitating precise interactions with biological targets. The utility of this core is exemplified by drugs like Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, which is built upon the (R)-1-aminoindan moiety[1][2].

This compound emerges as a particularly valuable derivative for drug discovery campaigns. The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical handle. It allows for a wide array of late-stage structural modifications via modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds[3]. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it ideal for laboratory synthesis and storage[4].

This document serves as a technical resource, detailing the synthesis, characterization, and strategic deployment of this intermediate in the creation of novel molecular entities.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and is essential for regulatory compliance.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [5] |

| Molecular Formula | C₉H₁₁BrClN | [5][6] |

| Molecular Weight | 248.55 g/mol | [5][7] |

| CAS Number | 1197595-75-7 (racemate) | [5][8] |

| Appearance | Solid (typically off-white to light yellow) | [6] |

| Chirality | Exists as (R) and (S) enantiomers | [7][9] |

Significance of the Hydrochloride Salt: Primary amines are often prone to oxidation and can be challenging to handle as oils or low-melting solids. Conversion to the hydrochloride salt provides a stable, crystalline solid with improved solubility in polar solvents. This facilitates purification by recrystallization and simplifies weighing and dispensing in a laboratory setting.

Synthesis and Manufacturing Pathway

The most common and economically viable route to 5-bromo-2,3-dihydro-1H-inden-1-amine HCl begins with the corresponding ketone, 5-bromo-1-indanone. The key transformation is a reductive amination.

Caption: Synthetic route from 5-bromo-1-indanone to the target hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust, lab-scale synthesis. The causality behind each step is explained to ensure both success and safety.

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-1-indanone (1.0 eq).

-

Add anhydrous methanol (approx. 10 mL per gram of indanone) to dissolve the starting material.

-

Add ammonium acetate (5-10 eq.).

-

Causality: Anhydrous conditions are preferred to prevent hydrolysis of the intermediate imine. Ammonium acetate serves as the ammonia source to form the imine in situ. A large excess drives the equilibrium towards imine formation.

-

-

Imine Formation:

-

Stir the mixture at room temperature for 1-2 hours under a nitrogen atmosphere.

-

Causality: The nitrogen atmosphere prevents potential oxidation side reactions. This step allows for the formation of the key imine intermediate prior to reduction.

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions.

-

Causality: The reaction is cooled to control the exothermicity of the hydride reduction. Sodium cyanoborohydride is a milder reducing agent that selectively reduces the imine in the presence of the ketone, but sodium borohydride is also effective and often used. Portion-wise addition prevents a dangerous temperature spike.

-

-

Reaction Monitoring and Quench:

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, carefully quench the reaction by slowly adding 1M hydrochloric acid until the pH is ~2 to decompose any remaining hydride reagent (Caution: gas evolution).

-

-

Workup and Isolation (Free Base):

-

Adjust the pH of the aqueous solution to >10 with 2M sodium hydroxide.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

-

Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

-

Add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Strategic Application in Pharmaceutical Synthesis

The primary value of this intermediate lies in the strategic use of the bromine atom as a synthetic handle for diversification through cross-coupling chemistry. This enables the rapid generation of compound libraries to explore SAR.

Caption: A typical workflow for diversifying the 5-bromo-1-aminoindan scaffold.

Workflow Explanation:

-

Amine Protection (Causality): The primary amine is nucleophilic and basic, which can interfere with the catalytic cycle of many palladium-catalyzed cross-coupling reactions. Protecting it, for example as a tert-butoxycarbonyl (Boc) carbamate, renders it non-nucleophilic and compatible with the subsequent coupling step.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and reliable method for forming C-C bonds[3]. Reacting the 5-bromo position with a wide variety of commercially available boronic acids (R-B(OH)₂) allows for the introduction of diverse aryl and heteroaryl moieties. This is the key diversification step to probe interactions with specific pockets in a target protein.

-

Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to regenerate the primary amine without disturbing the newly installed group.

-

Further Functionalization: With the core scaffold now elaborated at the 5-position, the primary amine can be further modified (e.g., via alkylation, acylation, or reductive amination) to build out the final drug candidate. This mirrors the final steps in syntheses like that of Rasagiline, where the amine of 1-aminoindan is propargylated[4][10].

This modular approach is highly efficient for generating focused libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery[11][12].

Quality Control and Analytical Methods

Rigorous analytical control is mandatory to ensure the identity, purity, and consistency of the intermediate, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API).

| Technique | Purpose | Key Parameters to Monitor |

| HPLC-UV | Purity assessment and quantification | Peak purity, area percent of impurities, retention time |

| ¹H & ¹³C NMR | Structural confirmation and identification | Chemical shifts, integration, coupling constants consistent with the structure |

| LC-MS | Molecular weight confirmation, impurity profiling | Parent ion mass (M+H)⁺, fragmentation pattern, bromine isotopic pattern (¹⁹Br/⁸¹Br) |